5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)ethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-18-12-3-2-11(14)8-13(12)20(16,17)15-6-4-10-5-7-19-9-10/h2-3,5,7-9,15H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMZKNXGITYJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Reduction: Reduction of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Substitution: Substitution reactions to introduce the chloro and methoxy groups.
Coupling: Coupling with the furan ring through an ethyl linker.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the corresponding sulfonic acid and amine.
Scientific Research Applications
5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide structure.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound can exert antibacterial effects. Additionally, the furan ring and chloro group may interact with other molecular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
5-Chloro-N-[2-(Furan-3-yl)ethyl]thiophene-2-sulfonamide (BG16084)
- Structure : Replaces the benzene ring with a thiophene ring.
- Molecular Formula: C₁₀H₁₀ClNO₃S₂ (MW: 291.77 g/mol) .
- Key Differences :
- Aromatic Ring : Thiophene (sulfur-containing heterocycle) vs. benzene. Thiophene’s larger atomic radius and lower electronegativity may alter π-π stacking interactions and solubility.
- Bioactivity : Thiophene-based sulfonamides are often explored for antimicrobial activity, whereas the benzene derivative is studied for NLRP3 inflammasome inhibition .
Glibenclamide (5-Chloro-N-(2-((4-((Cyclohexylamino)carbonyl)aminosulfonyl)phenyl)ethyl)-2-methoxybenzamide)
- Structure : Features a cyclohexylurea group and a 4-sulfamoylphenyl ethyl chain .
- Key Differences :
- Substituents : The cyclohexylurea moiety in glibenclamide enhances binding to sulfonylurea receptors (SUR1), making it a potent antidiabetic drug.
- Bioactivity : Unlike the target compound, glibenclamide’s mechanism involves ATP-sensitive potassium channel inhibition, highlighting how nitrogen substituents dictate therapeutic targets .
N-Substituted-(5-Chloro-2-Methoxyphenyl)benzenesulfonamides
5-Chloro-N-(2-(Furan-3-yl)-2-Hydroxyethyl)-2-methoxybenzenesulfonamide
- Structure: Adds a hydroxyl group to the ethyl linker (CAS 1396857-30-9; C₁₃H₁₄ClNO₅S, MW: 331.77 g/mol) .
- Hydrogen Bonding: The additional -OH may enhance target binding in hydrophilic environments .
Structural-Activity Relationship (SAR) Insights
- Furan vs. Thiophene : The furan-3-yl ethyl group in the target compound provides moderate electron-donating effects, which may stabilize interactions with hydrophobic pockets in the NLRP3 inflammasome. Thiophene analogues, while structurally similar, exhibit divergent bioactivity due to sulfur’s polarizability .
- Chloro-Methoxy Substitution : The 5-chloro-2-methoxy pattern on benzene is critical for NLRP3 inhibition, as seen in related compounds like MCC950 . Removal of the methoxy group reduces potency by ~10-fold .
- Nitrogen Substituents : Bulky groups (e.g., cyclohexylurea in glibenclamide) redirect activity to ion channels, whereas smaller groups (e.g., furan-ethyl) favor inflammasome targets .
Biological Activity
5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide compound with notable potential in medicinal chemistry, particularly for its biological activities. This article examines its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Reduction : Converting nitro groups to amines.
- Sulfonation : Introducing the sulfonamide group.
- Substitution : Adding chloro and methoxy groups.
- Coupling : Forming the furan ring through an ethyl linker.
These reactions yield a compound characterized by its unique functional groups, which may contribute to its biological activities .
The biological activity of this compound primarily stems from its ability to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition mimics para-aminobenzoic acid (PABA), leading to antibacterial effects. Additionally, the presence of the furan ring and chloro group may interact with various molecular targets, enhancing its overall biological profile .
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's structural characteristics allow it to be effective against various bacterial strains. Studies have shown that derivatives with similar structures often demonstrate potent antibacterial activity, making this compound a candidate for further investigation in antibiotic development .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzofuran have shown significant cytotoxicity against various cancer cell lines, including ME-180 and A549. The introduction of specific functional groups has been linked to increased antiproliferative activity, suggesting that modifications to the structure can enhance therapeutic efficacy .
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Inhibition of tubulin polymerization |
| Benzofuran Derivative | ME-180 | 0.19 | Induction of apoptosis |
| Benzofuran Analogue | HT-29 | 0.23 | Cell cycle arrest at G2/M phase |
The above table summarizes findings from research on similar compounds that highlight their potential in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
